molecular formula C15H13BrO B1283253 3-(4-Bromophenyl)-1-phenylpropan-1-one CAS No. 52168-41-9

3-(4-Bromophenyl)-1-phenylpropan-1-one

Cat. No. B1283253
CAS RN: 52168-41-9
M. Wt: 289.17 g/mol
InChI Key: MHNUDVYKHUVNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Bromophenyl)-1-phenylpropan-1-one is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the use of halogenated starting materials and can be achieved through various reactions. For instance, the Reformatsky reaction has been utilized to produce diastereomeric esters from 2-phenylpropanal, which can be further reduced and modified to yield different alcohol derivatives . Additionally, the Crossed-Aldol condensation has been employed to synthesize substituted 3-phenylprop-2-en-1-one compounds, demonstrating the versatility of bromophenyl ketones in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed the presence of intramolecular hydrogen bonds and putative halogen bonds, which are significant for understanding the three-dimensional arrangement and interactions within the crystal lattice . Similarly, the molecular structure and spectral properties of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one have been investigated, providing insights into the compound's ground state and potential for nonlinear optical applications .

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including electrochemical reduction, which can lead to the formation of olefins with double-bond migration . The reactivity of these compounds is also influenced by their electronic structure, as demonstrated by the molecular docking studies of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, which showed significant antibacterial activity due to the presence of a reactive carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. Photophysical studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly with solvent polarity . Additionally, the thermogravimetric analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one provided information on its thermal stability and degradation temperature . Theoretical calculations, such as density functional theory, have been used to predict the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of these compounds, further contributing to our understanding of their properties .

Scientific Research Applications

  • Biological Activities of a Newly Synthesized Pyrazoline Derivative

    • Scientific Field : Biochemistry
    • Application Summary : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative, which is synthesized from 3-(4-Bromophenyl)-1-phenylpropan-1-one, on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Methods of Application : The study involves the synthesis of the pyrazoline derivative and its application on alevins. The AchE activity and MDA level in the brain of alevins are then measured .
    • Results or Outcomes : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
  • Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This research focuses on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are synthesized from 3-(4-Bromophenyl)-1-phenylpropan-1-one .
    • Methods of Application : The study involves the synthesis of the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their evaluation for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

    • Scientific Field : Organic Chemistry
    • Application Summary : This research focuses on the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine .
    • Methods of Application : The study involves the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .
    • Results or Outcomes : The research provides a new method for the synthesis of pyrimidine derivatives .
  • Synthesis of 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Scientific Field : Polymer Chemistry
    • Application Summary : This study reports the synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole .
    • Methods of Application : The study involves the synthesis of the methacrylate oligomers by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results or Outcomes : The new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Synthesis of 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This research focuses on the synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid from 4-(4-bromophenyl)-2,4-dioxobutanoic acid and thiosemicarbazide .
    • Methods of Application : The study involves the synthesis of the compound by boiling 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide in a ratio of 1:2 in ethanol .
    • Results or Outcomes : The compound was fully characterized and found to have a good yield .
  • Biological Activities of a Newly Synthesized Pyrazoline Derivative

    • Scientific Field : Biochemistry
    • Application Summary : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative, which is synthesized from 3-(4-Bromophenyl)-1-phenylpropan-1-one, on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
    • Methods of Application : The study involves the synthesis of the pyrazoline derivative and its application on alevins. The AchE activity and MDA level in the brain of alevins are then measured .
    • Results or Outcomes : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

Safety And Hazards

The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While there is limited information on the future directions specifically for 3-(4-Bromophenyl)-1-phenylpropan-1-one, research into similar compounds continues to be an active area of study. For instance, the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported .

properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUDVYKHUVNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558848
Record name 3-(4-Bromophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-phenylpropan-1-one

CAS RN

52168-41-9
Record name 3-(4-Bromophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 5
3-(4-Bromophenyl)-1-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-phenylpropan-1-one

Citations

For This Compound
41
Citations
F Li, J Ma, N Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand was found to be a highly effective and versatile catalyst for the α-alkylation of ketones with primary alcohols under extremely …
Number of citations: 122 pubs.acs.org
J Ma, N Wang, F Li - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
A strategy for the synthesis of α‐alkylated ketones via one‐pot, sequential, catalytic hydration of alkynes and α‐alkylation with alcohols was proposed and successfully accomplished. In …
Number of citations: 17 onlinelibrary.wiley.com
RD Patil, S Pratihar - The Journal of Organic Chemistry, 2022 - ACS Publications
A versatile, selective, solvent (methanol vs ethanol)- and base (potassium vs lithium carbonate)-assisted switchable synthesis of saturated ketone and α-methyl saturated ketone from α,β…
Number of citations: 2 pubs.acs.org
R Wang, J Ma, F Li - The Journal of Organic Chemistry, 2015 - ACS Publications
A new strategy for the synthesis of α-alkylated ketones via tandem acceptorless dehydrogenation/α-alkylation from secondary and primary alcohols was proposed and …
Number of citations: 88 pubs.acs.org
C Meng, J Xu, Y Tang, Y Ai, F Li - New Journal of Chemistry, 2019 - pubs.rsc.org
A water-soluble dinuclear Cp*Ir complex bearing 4,4′,6,6′-tetrahydroxy-2,2′-bipyrimidine as a bridging ligand was found to be a highly effective catalyst for the α-alkylation of …
Number of citations: 15 pubs.rsc.org
Y Teng, J Lu, PH Toy - Chemistry–An Asian Journal, 2012 - Wiley Online Library
A new triarylphosphine–tertiary amine bifunctional polymeric reagent has been prepared and used effectively in a variety of one‐pot Wittig reactions . The design of this reagent …
Number of citations: 46 onlinelibrary.wiley.com
SQ Zhang, B Guo, Z Xu, HX Li, HY Li, JP Lang - Tetrahedron, 2019 - Elsevier
Cobalt(II) complexes (5 mol% Co) bearing phosphine-free NN N pincer ligands efficiently catalyze C–C coupling of secondary and primary alcohols to selectively form α-alkylated …
Number of citations: 23 www.sciencedirect.com
Y Xia, L Ouyang, J Liao, X Yang - SynOpen, 2021 - thieme-connect.com
Efficient chemoselective transfer hydrogenation of the C=C bond of α,β-unsaturated ketones has been developed, using the iridium complexes containing pyridine-imidazolidinyl …
Number of citations: 3 www.thieme-connect.com
C Zhang, JP Zhao, B Hu, J Shi, D Chen - Organometallics, 2019 - ACS Publications
Three bidentate ruthenium(II) complexes with a pyridonate fragment were prepared and fully characterized. These complexes are structurally similar, but differ in their pendant …
Number of citations: 63 pubs.acs.org
P Liu, R Liang, L Lu, Z Yu, F Li - The Journal of Organic Chemistry, 2017 - ACS Publications
A cyclometalated iridium(III) complex containing a N ∧ C ∧ N-coordinating terdentate ligand [Ir(dpyx-N,C,N)Cl(μ-Cl)] 2 was found to be a general and highly effective catalyst for the α-…
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.